2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a 1,2,4-triazole moiety, which is further functionalized with a 3,4-dichlorobenzylthio group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step organic reactions. One common approach is to start with the formation of the 1,2,4-triazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents. The pyrazine ring can be introduced via a condensation reaction with a suitable pyrazine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the 3,4-dichlorobenzylthio group may enhance its binding affinity to certain biological targets, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their antimicrobial activity.
1,3,4-Thiadiazole derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine stands out due to its unique combination of a pyrazine ring with a 1,2,4-triazole moiety and a 3,4-dichlorobenzylthio group. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
618427-38-6 |
---|---|
Molecular Formula |
C15H13Cl2N5S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C15H13Cl2N5S/c1-2-22-14(13-8-18-5-6-19-13)20-21-15(22)23-9-10-3-4-11(16)12(17)7-10/h3-8H,2,9H2,1H3 |
InChI Key |
VHOXRMLIOIAMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.